2,6-Diiodo-4-methylsulfonylphenol
Description
Significance of Phenolic Compounds in Chemical Research
Phenolic compounds, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are of fundamental importance in chemical research. nih.gov This structural motif imparts a unique set of properties, including acidity and the ability to participate in hydrogen bonding. Phenols are prevalent in nature, forming the basis for a wide variety of biologically active molecules. In the laboratory, they serve as versatile starting materials and intermediates for the synthesis of more complex structures, ranging from pharmaceuticals to polymers. The hydroxyl group can be easily modified, and the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of a wide array of other functional groups.
Strategic Importance of Halogenation in Organic Synthesis
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of organic synthesis. sci-hub.se The incorporation of halogens can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. Halogenated compounds are crucial intermediates, as the halogen atom can serve as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Specifically, iodinated aromatic compounds are highly valued for their reactivity in reactions such as the Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for constructing complex molecular architectures. scielo.br The iodination of phenols is a well-established method for producing these valuable intermediates. scielo.brosu.edumdpi.com
Role of Sulfonyl Functional Groups in Synthetic Chemistry
The sulfonyl group (-SO₂R), consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon or other residue, is another functional group of great strategic importance in synthetic chemistry. acs.org Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. Sulfonyl groups are known to be good leaving groups, facilitating nucleophilic substitution reactions. Furthermore, the sulfonyl moiety is a key component in a wide range of pharmaceuticals, including sulfonamide antibiotics. In the context of aromatic chemistry, a sulfonyl group can direct incoming electrophiles to specific positions on the ring and can be used as a reversible blocking group to achieve specific substitution patterns that would otherwise be difficult to obtain. masterorganicchemistry.com
Contextualizing 2,6-Diiodo-4-methylsulfonylphenol within Substituted Phenol (B47542) Chemistry
This compound is a molecule that brings together the key features discussed above: a phenolic hydroxyl group, two iodine atoms, and a methylsulfonyl group. The phenol core provides a reactive platform. The two iodine atoms, positioned ortho to the hydroxyl group, introduce significant steric bulk and provide two reactive centers for further synthetic transformations. The methylsulfonyl group at the para position acts as a strong electron-withdrawing group, which will influence the acidity of the phenolic proton and the reactivity of the aromatic ring. This combination of functional groups suggests that this compound is likely a valuable intermediate in the synthesis of complex, highly functionalized aromatic compounds. Its structure is a deliberate convergence of functionalities designed to impart specific chemical properties and reactivity.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in published literature, some of its key physicochemical properties can be predicted or inferred from available data and comparison with analogous compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₆I₂O₃S | lookchem.com |
| Molecular Weight | 423.99 g/mol | lookchem.com |
| CAS Number | 20951-03-5 | lookchem.com |
| Boiling Point | 401.7 °C at 760 mmHg (Predicted) | lookchem.com |
| Refractive Index | 1.705 (Predicted) | lookchem.com |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 25°C (Predicted) | lookchem.com |
Synthesis and Reactivity
A plausible synthetic route to this compound would involve the direct iodination of 4-methylsulfonylphenol. The starting material, 4-methylsulfonylphenol, can be prepared through the oxidation of 4-(methylthio)phenol. The iodination of the activated phenol ring would likely proceed readily with a suitable iodinating agent, such as iodine in the presence of an oxidizing agent or an electrophilic iodine source like N-iodosuccinimide. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methylsulfonyl group, iodination is expected to occur at the two ortho positions.
Potential Research Applications
Given its structure, this compound holds potential as a versatile building block in several areas of chemical research:
Medicinal Chemistry: As a highly functionalized scaffold, it could be used in the synthesis of novel pharmaceutical compounds. The diiodo-substitution allows for the exploration of diverse chemical space through cross-coupling reactions, potentially leading to the discovery of new bioactive molecules.
Materials Science: The compound could serve as a monomer or cross-linking agent in the development of specialty polymers. The presence of heavy iodine atoms might also impart interesting optical or electronic properties to resulting materials.
Agrochemicals: Similar to its potential in pharmaceuticals, this compound could be a precursor for new classes of pesticides or herbicides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodo-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIFVUFZYLYABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407257 | |
| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-03-5 | |
| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Diiodo 4 Methylsulfonylphenol and Analogs
General Synthetic Strategies for Phenol (B47542) Derivatization
Phenols are versatile starting materials in organic synthesis, amenable to a wide range of derivatization reactions. The hydroxyl group is a potent activating, ortho-, para-director for electrophilic aromatic substitution, which governs the strategies for introducing substituents like halogens and sulfonyl groups.
The direct halogenation of phenols is a fundamental transformation. For iodination, elemental iodine (I₂) itself is not electrophilic enough to react with aromatic rings, even highly activated ones like phenol. Therefore, an oxidizing agent is typically required to generate a more potent iodinating species in situ, such as the iodonium (B1229267) ion (I⁺).
A common and environmentally benign method involves the use of iodine in combination with hydrogen peroxide (H₂O₂), often using water as the solvent. researchgate.netscielo.br This system allows for the selective iodination of phenols under mild conditions. researchgate.net The regioselectivity is controlled by the directing effect of the hydroxyl group and any other substituents present on the ring. For the synthesis of 2,6-diiodinated phenols, starting from a para-substituted phenol, the hydroxyl group directs the two iodine atoms to the ortho positions. The reaction's efficiency can be optimized by adjusting the stoichiometry of iodine and hydrogen peroxide. researchgate.net For instance, reacting phenol with 1.5 equivalents of I₂ and 3 equivalents of H₂O₂ can yield 2,6-diiodophenol (B1640560) in good yields. researchgate.net
Other reagents have been developed for the specific and rapid iodination of phenolic compounds. One such example is bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate, which can achieve the post-modification of selected phenols. mdpi.com More recently, a novel s-triazine-based iodination reagent, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, has been synthesized and used for triple iodinations of phenols with high reactivity and regioselectivity at room temperature. mdpi.com
The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing and stable functional group. Its introduction onto a phenolic ring can be achieved through several synthetic routes.
The most common and direct method for synthesizing sulfones is the oxidation of the corresponding thioethers (sulfides). jchemrev.com This transformation can be accomplished using a wide variety of oxidizing agents. researchgate.net The challenge often lies in achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide (B87167) stage. jchemrev.comresearchgate.net
Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in the presence of a catalyst. organic-chemistry.org For example, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using 30% H₂O₂. organic-chemistry.org Other powerful oxidizing systems include urea-hydrogen peroxide with phthalic anhydride, which enables a metal-free oxidation of sulfides to sulfones. organic-chemistry.org Oxone (2KHSO₅·KHSO₄·K₂SO₄) is another effective and commercially available oxidant for this purpose. jchemrev.com The choice of solvent and reaction conditions is crucial for selectivity and yield.
Besides the oxidation of thioethers, the sulfonyl moiety can be introduced through other synthetic pathways. One classical method involves the sulfonation of an aromatic ring using a sulfonating agent like chlorosulfonic acid, followed by reduction and alkylation, although this is a multi-step process. d-nb.info
A more direct approach involves the reaction of phenols or their derivatives with sulfonyl chlorides. researchgate.net This is typically used to form sulfonate esters (Ar-O-SO₂R) rather than aryl sulfones (Ar-SO₂R). However, building blocks already containing the methylsulfonyl group are often employed. For instance, 4-(methylsulfonyl)phenol (B50025) can be synthesized and then subjected to further functionalization, such as halogenation. ontosight.ai The synthesis of such precursors can involve steps like chlorosulfonation of toluene (B28343) derivatives followed by further reactions. evitachem.com Another process involves the halogenation of an aromatic methyl sulfide (B99878) or sulfoxide in the presence of water to directly yield an aromatic sulfonyl halide, which can then be converted to the desired sulfone. google.com
Introduction of the Methylsulfonyl Moiety
Multi-step Synthetic Sequences for 2,6-Diiodo-4-methylsulfonylphenol
The synthesis of the target compound, this compound, is not explicitly detailed in a single procedure in the reviewed literature. However, a logical synthetic sequence can be constructed based on the general strategies discussed above. The order of the iodination and sulfone formation steps is critical. Given that the methylsulfonyl group is a meta-director and strongly deactivating, performing the electrophilic iodination on a phenol ring that already contains this group would be challenging.
A more chemically sound approach would be to start with a precursor where the para-position is occupied by a group that can be converted to the methylsulfonyl group later, or to start with a para-substituted phenol that can be readily di-iodinated.
Proposed Synthetic Route:
A highly plausible pathway starts with 4-methylthiophenol (4-(methylthio)phenol). The thioether group is an ortho-, para-director and is activating, facilitating the initial iodination step. The subsequent oxidation of the thioether to the sulfone is a reliable transformation that is generally compatible with a wide range of other functional groups, including halogens.
The proposed sequence is as follows:
Diiodination of 4-Methylthiophenol: The starting material, 4-methylthiophenol, is subjected to electrophilic iodination. Using a system like I₂/H₂O₂ in water or another suitable solvent, the two iodine atoms are directed to the positions ortho to the powerful activating hydroxyl group, yielding 2,6-diiodo-4-methylthiophenol.
Oxidation to the Sulfone: The intermediate, 2,6-diiodo-4-methylthiophenol, is then oxidized to the final product, this compound. A strong oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone would be required to ensure complete oxidation of the thioether to the sulfone without affecting the iodo-substituents.
Advanced Purification and Isolation Techniques in Organosulfur and Halogenated Phenol Synthesis
The purification and isolation of the final product and any intermediates are crucial for obtaining a compound of high purity. Both halogenated phenols and organosulfur compounds present unique challenges and opportunities for separation.
For halogenated phenols, purification often involves extraction and chromatography. acs.orgacs.org Acid-base extraction can be used to separate phenolic compounds from neutral or basic impurities. acs.org The acidic nature of the phenolic hydroxyl group allows it to be deprotonated and dissolved in an aqueous basic solution, while non-acidic impurities remain in an organic layer. After separation, the aqueous layer is acidified to regenerate the neutral phenol, which can then be extracted back into an organic solvent. acs.org For high-purity isolation, column chromatography using silica (B1680970) gel is a standard technique. scielo.bracs.org More advanced methods like High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), are used for both analytical quantification and preparative purification. researchgate.netresearchgate.net
The purification of organosulfur compounds can be more complex. Adsorptive methods are effective for removing sulfur compounds. globecore.comrsc.org For instance, zeolites and other solid adsorbents can selectively bind sulfur-containing molecules. rsc.org In a synthetic laboratory context, crystallization is a powerful purification technique, especially for solid compounds like this compound is expected to be. The choice of solvent is critical to achieve good separation from impurities. For complex mixtures, a combination of chromatography and crystallization is often employed to achieve the desired level of purity.
Compound Reference Table
Advanced Spectroscopic and Structural Elucidation of 2,6 Diiodo 4 Methylsulfonylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. For 2,6-Diiodo-4-methylsulfonylphenol, ¹H and ¹³C NMR are fundamental for elucidating the structure of the molecule.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key signals expected are from the aromatic protons and the methyl protons of the sulfonyl group.
Aromatic Protons (H-3/H-5): The two protons on the benzene (B151609) ring at positions 3 and 5 are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis. These protons are expected to appear as a single singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The significant downfield shift is attributed to the deshielding effects of the electron-withdrawing sulfonyl group and the iodine atoms.
Methyl Protons (-SO₂CH₃): The three protons of the methyl group attached to the sulfonyl group are also equivalent and will present as a sharp singlet. This signal is expected to appear in the upfield region, likely between δ 3.0 and 3.5 ppm.
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but is typically expected in the range of δ 5.0 to 10.0 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (H-3, H-5) | ~8.3 | s (singlet) |
| -SO₂CH₃ | ~3.2 | s (singlet) |
| -OH | Variable | br s (broad singlet) |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, only four distinct signals are expected for the six carbon atoms of the benzene ring, in addition to the signal from the methyl carbon.
C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and will likely appear in the range of δ 150-160 ppm.
C-2/C-6 (C-I): The two carbon atoms bonded to the iodine atoms are also expected to be downfield, but the heavy atom effect of iodine may cause a slight shielding effect compared to other halogens. Their signal is predicted to be in the range of δ 90-100 ppm.
C-3/C-5 (C-H): These carbon atoms are expected to resonate in the aromatic region, likely between δ 130 and 140 ppm.
C-4 (C-SO₂): The carbon atom attached to the methylsulfonyl group will be deshielded and is expected to appear around δ 140-150 ppm.
Methyl Carbon (-SO₂CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 40-45 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~155 |
| C-2, C-6 | ~95 |
| C-3, C-5 | ~135 |
| C-4 | ~145 |
| -SO₂CH₃ | ~43 |
To confirm the assignments made from 1D NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
HSQC: An HSQC experiment would show a direct correlation between the aromatic protons (H-3/H-5) and their attached carbons (C-3/C-5), as well as the methyl protons and the methyl carbon.
HMBC: An HMBC experiment would reveal long-range couplings. For instance, correlations would be expected between the aromatic protons (H-3/H-5) and the neighboring carbons (C-1, C-2/C-6, and C-4). A crucial correlation would be observed between the methyl protons and the C-4 carbon, confirming the attachment of the methylsulfonyl group to the benzene ring.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₇H₆I₂O₃S). The calculated exact mass for this formula is 423.8233 g/mol . HRMS provides a high degree of confidence in the identity of the compound.
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like phenols. In ESI-MS, this compound is expected to be detected primarily in the negative ion mode due to the acidic nature of the phenolic proton.
Negative Ion Mode: The most prominent ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one.
Fragmentation: Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would likely show characteristic fragmentation patterns. Common fragmentation pathways for such compounds include the loss of the methyl group from the sulfonyl moiety (-CH₃), the loss of sulfur dioxide (-SO₂), and potential cleavages involving the iodine atoms. These fragmentation patterns would provide further confirmation of the compound's structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure by probing the vibrational modes of chemical bonds.
FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the hydroxyl group, the substituted benzene ring, the carbon-iodine bonds, and the methylsulfonyl group.
The analysis can be guided by the known spectrum of a similar compound, 2,6-diiodo-4-nitrophenol. The primary difference would arise from the vibrational modes of the methylsulfonyl group (-SO₂CH₃) replacing the nitro group (-NO₂). The sulfonyl group is expected to show strong, distinct stretching vibrations for the S=O bonds.
Key Expected FT-IR Absorption Bands:
O-H Stretch: A broad band is anticipated in the region of 3400-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
S=O Asymmetric & Symmetric Stretch: The methylsulfonyl group will produce two prominent bands. The asymmetric stretching vibration is typically found in the 1300-1350 cm⁻¹ range, and the symmetric stretch occurs in the 1120-1160 cm⁻¹ range. nih.govresearchgate.net These are among the most intense and diagnostically useful peaks.
Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: A peak corresponding to the stretching of the phenolic C-O bond should appear around 1200-1250 cm⁻¹.
C-S Stretch: The stretch for the carbon-sulfur bond is typically weaker and found in the 600-800 cm⁻¹ range.
C-I Stretch: Carbon-iodine stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ region.
The table below presents the FT-IR spectral data for the analogue 2,6-diiodo-4-nitrophenol, which helps to approximate the expected peak locations for the shared structural motifs in this compound. spectrabase.com
| Wave Number (cm⁻¹) | Assignment (for 2,6-diiodo-4-nitrophenol) | Expected Assignment for this compound |
| ~3450 | O-H Stretch | O-H Stretch |
| ~1540 | NO₂ Asymmetric Stretch | Aromatic C=C Stretch |
| ~1450 | Aromatic C=C Stretch | Aromatic C=C Stretch |
| ~1340 | NO₂ Symmetric Stretch | S=O Asymmetric Stretch |
| ~1240 | C-O Stretch | C-O Stretch |
| Not Present | Not Applicable | S=O Symmetric Stretch (~1150 cm⁻¹) |
| Not Present | Not Applicable | C-S Stretch (~700 cm⁻¹) |
| ~550 | C-I Stretch | C-I Stretch |
For this compound, the Raman spectrum would be expected to prominently feature signals from the aromatic ring and the symmetric vibrations of the sulfonyl group. The C-I bonds should also yield a noticeable Raman signal. An analysis of 4-nitrophenol (B140041) reveals vibrations that are selectively enhanced under resonance conditions, a phenomenon that depends on the electronic structure of the molecule. nsf.gov
Key Expected Raman Bands:
Aromatic Ring Vibrations: Strong signals are expected from the ring breathing modes of the substituted benzene.
Symmetric S=O Stretch: This vibration, expected around 1120-1160 cm⁻¹, is typically strong in Raman spectra.
C-I Stretch: The carbon-iodine bonds should produce a strong signal at low wavenumbers (500-600 cm⁻¹).
C-S Stretch: The carbon-sulfur bond vibration is also expected to be Raman active.
The table below outlines characteristic Raman shifts observed for related phenolic compounds, providing a basis for predicting the spectrum of this compound.
| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3070 | Aromatic C-H Stretch | Medium |
| ~1600 | Aromatic C=C Stretch | Strong |
| ~1350 | Aromatic Ring Vibration | Strong |
| ~1150 | Symmetric S=O Stretch | Strong |
| ~800 | Ring Breathing Mode | Strong |
| ~700 | C-S Stretch | Medium |
| ~550 | C-I Stretch | Strong |
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Computational and crystallographic studies on molecules containing a sulfonyl group indicate that the bonding is highly polarized, without requiring significant d-orbital participation at the sulfur atom. nih.govresearchgate.net The geometry around the sulfur atom is tetrahedral.
The table below lists the predicted crystallographic parameters for this compound based on standard bond lengths and data from related structures.
| Parameter | Predicted Value | Basis of Prediction |
| Bond Lengths (Å) | ||
| C-I | ~2.10 | Standard C-I bond length |
| C-S | ~1.77 | Data from aryl sulfones nih.gov |
| S=O | ~1.45 | Data from aryl sulfones nih.gov |
| C(aromatic)-C(aromatic) | ~1.39 | Average for benzene ring wikipedia.org |
| C-O | ~1.36 | Data from phenols |
| **Bond Angles (°) ** | ||
| O-S-O | ~120 | Data from aryl sulfones nih.gov |
| C-S-O | ~108 | Data from aryl sulfones nih.gov |
| C-S-C | ~105 | Data from aryl sulfones |
| C-C-I | ~120 | Assumes sp² hybridized carbon |
| C-O-H | ~109 | Standard for phenols |
The study of related halogenated phenols provides critical insights into the likely crystal packing and intermolecular interactions of this compound. Crystal structures of compounds like 2,6-difluorophenol (B125437) and 4-amino-2,6-dichlorophenol (B1218435) reveal common motifs. researchgate.netnih.gov
A dominant interaction in the crystal lattice of phenols is hydrogen bonding involving the hydroxyl group, which typically forms chains or other supramolecular structures. nih.gov In the case of 2,6-disubstituted phenols, steric hindrance from the ortho substituents can influence the nature of these hydrogen-bonding networks.
Furthermore, halogen bonding, an interaction involving the electrophilic region of a halogen atom, is a significant directional force in the crystal packing of iodinated and brominated compounds. It is highly probable that C-I···O or C-I···I interactions would play a role in the solid-state structure of this compound.
The table below compares the crystallographic data of two related di-halogenated phenols.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2,6-Difluorophenol researchgate.net | Orthorhombic | P2₁2₁2₁ | 4.9287 | 7.9103 | 13.9213 | 90 |
| 4-Amino-2,6-dichlorophenol nih.gov | Monoclinic | P2₁/c | 4.6064 | 11.7569 | 13.2291 | 96.76 |
Computational and Theoretical Investigations of 2,6 Diiodo 4 Methylsulfonylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
No dedicated Density Functional Theory (DFT) studies on 2,6-Diiodo-4-methylsulfonylphenol are available. Such studies would be essential to calculate and analyze its electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for predicting the molecule's kinetic stability and chemical reactivity. Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which would provide insight into the molecule's behavior in chemical reactions, have not been computed.
Ab Initio Methods for Reaction Energetics and Transition States
There is no published research employing high-level ab initio methods to investigate the reaction energetics and transition states involving this compound. These computationally intensive methods are considered the gold standard for accuracy in predicting reaction mechanisms, activation energies, and the geometries of transient states. Without such studies, any discussion of its reaction pathways would be purely speculative.
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a window into the behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
Conformational Dynamics Analysis
A conformational analysis of this compound through MD simulations has not been reported. This type of analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This information is critical for understanding its biological activity and physical properties.
Intermolecular Interactions in Condensed Phases
Similarly, there are no studies on the intermolecular interactions of this compound in condensed phases (liquids or solids) using MD simulations. Such research would elucidate how molecules of this compound interact with each other and with solvent molecules, which is fundamental to understanding its solubility, aggregation behavior, and crystal packing.
Theoretical Prediction of Spectroscopic Signatures and Validation with Experimental Data
The theoretical prediction of spectroscopic data (such as NMR, IR, and UV-Vis spectra) and its comparison with experimental results is a powerful tool for structure verification and analysis. For this compound, there are no published studies that report theoretically calculated spectroscopic signatures or their validation against experimental measurements. This combined approach is vital for confirming the identity and purity of a synthesized compound and for interpreting its spectral features.
Mechanistic Insights from Computational Reaction Pathways
As of the current date, a thorough review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies detailing the mechanistic insights into the reaction pathways of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies, such focused research on this particular compound does not appear to be publicly available.
General principles of computational chemistry allow for the theoretical investigation of reaction mechanisms for a wide array of organic compounds. mdpi.compitt.edumdpi.com Methodologies such as Density Functional Theory (DFT) and ab initio molecular dynamics are commonly employed to model reaction coordinates and energy profiles. pitt.eduresearchgate.net These approaches provide valuable predictions regarding the feasibility of different reaction pathways, the influence of substituents on reactivity, and the nature of transient species. researchgate.netresearchgate.net
For substituted phenols, computational studies often explore reactions such as electrophilic substitution, oxidation, and coupling reactions. researchgate.net The presence of two iodine atoms and a methylsulfonyl group on the phenol (B47542) ring of this compound would be expected to significantly influence its electronic structure and, consequently, its reactivity. The bulky iodine atoms could exert steric hindrance, while the electron-withdrawing nature of the sulfonyl group would affect the nucleophilicity of the aromatic ring.
In the absence of specific studies on this compound, a hypothetical computational investigation into its reaction pathways would likely involve the following:
Geometric Optimization: Calculation of the most stable three-dimensional structure of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Transition State Searching: Locating the transition state structures for potential reactions and calculating the associated activation energy barriers.
Reaction Path Following: Mapping the intrinsic reaction coordinate to connect reactants, transition states, and products.
Such computational work would provide a foundational understanding of the chemical behavior of this compound at a molecular level. However, without dedicated research, any discussion of its specific reaction mechanisms remains speculative.
Reactivity and Chemical Transformations of 2,6 Diiodo 4 Methylsulfonylphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom. The rate and position of this substitution are heavily influenced by the existing substituents.
The iodine atoms on the phenolic ring of 2,6-diiodo-4-methylsulfonylphenol can potentially be replaced by other halogens through halogen exchange reactions. These reactions are often catalyzed by metal complexes and can be driven by the relative bond strengths and concentrations of the halides. For instance, the conversion of an aryl iodide to an aryl chloride or fluoride (B91410) can be achieved under specific conditions, although such reactions on a highly substituted and sterically hindered ring like this may require tailored catalytic systems.
Further functionalization via electrophilic aromatic substitution is challenging due to the already crowded nature of the ring. However, under forcing conditions, it might be possible to introduce other electrophiles. The position of such a substitution would be directed by the combined electronic effects of the existing groups.
The regioselectivity of any potential electrophilic aromatic substitution on this compound is determined by the directing effects of the hydroxyl, iodo, and methylsulfonyl groups.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgtandfonline.comorganicreactions.orgacs.orgresearchgate.net
Iodo Group (-I): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. acs.orggoogle.com Iodine is the least electronegative of the common halogens, making its deactivating effect weaker.
Methylsulfonyl Group (-SO2CH3): The methylsulfonyl group is a strong electron-withdrawing group and, consequently, a meta-director. chemrxiv.org It deactivates the aromatic ring towards electrophilic attack.
In this compound, the two positions meta to the strongly deactivating methylsulfonyl group are already occupied by iodine atoms. The positions ortho to the powerfully activating hydroxyl group are also occupied by iodine atoms. The only available position for substitution is the one meta to the hydroxyl group and ortho to the methylsulfonyl group. However, the hydroxyl group's strong ortho, para-directing effect and the methylsulfonyl group's meta-directing effect would both direct an incoming electrophile to the positions already occupied by the iodine atoms. Therefore, further electrophilic aromatic substitution on the ring is highly unlikely under standard conditions. The steric hindrance from the two large iodine atoms further impedes any potential electrophilic attack.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
| -OH | Activating | Ortho, Para |
| -I | Deactivating | Ortho, Para |
| -SO2CH3 | Deactivating | Meta |
Nucleophilic Reactions at the Hydroxyl Moiety
The hydroxyl group is a key site for nucleophilic reactions, allowing for the derivatization of the phenol (B47542).
The hydrogen atom of the phenolic hydroxyl group is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with electrophiles such as alkyl halides or acyl chlorides in O-alkylation and O-acylation reactions, respectively, to form ethers and esters.
The presence of two bulky iodine atoms in the ortho positions creates significant steric hindrance around the hydroxyl group. This steric hindrance can affect the rate and feasibility of O-alkylation and O-acylation reactions. While sterically hindered phenols can be challenging to alkylate, the use of appropriate bases and reaction conditions, such as dipolar aprotic solvents, can facilitate these transformations. researchgate.net O-acylation of phenols is a common method for producing phenolic esters and can be achieved using various acylating agents, often under basic conditions. mit.edunih.govnih.gov
Table 2: Examples of O-Alkylation and O-Acylation Reactions of Phenols
| Reaction | Reagents | Product |
| O-Alkylation | Alkyl halide, Base | Phenyl ether |
| O-Acylation | Acyl chloride, Base | Phenyl ester |
The hydroxyl group of this compound can participate in hydrogen bonding, both as a hydrogen bond donor (with the H of the OH group) and as a hydrogen bond acceptor (with the lone pairs on the oxygen). Intermolecular hydrogen bonding with solvent molecules or other phenol molecules can influence the reactivity of the hydroxyl group. organic-chemistry.org For instance, hydrogen bonding to the oxygen atom can decrease its nucleophilicity, while hydrogen bonding of the hydroxyl proton to a solvent can increase its acidity, facilitating deprotonation to the more reactive phenoxide. The formation of intermolecular hydrogen bonds can play a crucial role in the molecular properties and chemical reactivity of phenolic systems. organic-chemistry.org
Transformations Involving the Sulfonyl Group
The methylsulfonyl group is generally stable, but it can undergo certain chemical transformations under specific conditions.
A common transformation of aryl sulfones is reductive desulfonylation, where the C-S bond is cleaved, and the sulfonyl group is replaced by a hydrogen atom. wikipedia.org This can be achieved using various reducing agents. The sulfonyl group can also be a leaving group in certain nucleophilic substitution reactions, although this is less common for aryl sulfones unless activated by other substituents. tandfonline.com More recent methods have explored the diversification of aryl sulfonyl compounds through transition metal-catalyzed cross-coupling reactions, where the sulfonyl group can be replaced by other functional groups.
Table 3: Potential Transformations of the Aryl Sulfonyl Group
| Transformation | Description |
| Reductive Desulfonylation | Cleavage of the C-S bond and replacement of the sulfonyl group with hydrogen. wikipedia.org |
| Nucleophilic Substitution | The sulfonyl group can act as a leaving group in the presence of strong nucleophiles. tandfonline.com |
| Cross-Coupling Reactions | Transition metal-catalyzed replacement of the sulfonyl group with other functional moieties. |
Stability and Potential for Further Functionalization
The this compound molecule is expected to be a relatively stable crystalline solid. The sulfonyl group, being a strong electron-withdrawing group, enhances the stability of the phenol moiety against oxidation. chem-station.com This is a known strategy used in organic synthesis where sulfonyl groups act as protecting groups for electron-rich phenols. chem-station.com
The presence of multiple reactive sites offers significant potential for further functionalization:
The Phenolic Hydroxyl Group: The acidity of the hydroxyl group is increased by the inductive and resonance effects of the para-methylsulfonyl group and the ortho-iodo substituents. quora.comvanderbilt.edu This enhanced acidity facilitates its conversion into a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively.
The Iodine Atoms: The carbon-iodine bonds are susceptible to various coupling reactions. The iodine atoms can be substituted through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of carbon-based substituents. This provides a versatile route to construct more complex molecular architectures. Oxidative coupling reactions, potentially mediated by hypervalent iodine reagents, could also lead to the formation of biphenyl (B1667301) or polycyclic aromatic structures. rsc.orgnih.govfrontiersin.org
The Aromatic Ring: While the strong deactivating effect of the sulfonyl and iodo groups reduces the ring's susceptibility to electrophilic aromatic substitution, nucleophilic aromatic substitution at the positions ortho and para to the sulfonyl group might be possible under specific conditions, especially with the departure of a good leaving group.
| Functional Group | Potential Functionalization Reactions | Influencing Factors |
| Phenolic -OH | O-Alkylation, O-Acylation, Etherification | Increased acidity due to electron-withdrawing groups |
| Iodine Atoms | Suzuki Coupling, Sonogashira Coupling, Heck Coupling, Ullmann Coupling, Oxidative Coupling | Catalyst choice, reaction conditions |
| Aromatic Ring | Nucleophilic Aromatic Substitution (under forcing conditions) | Presence of strong electron-withdrawing groups |
Table 1: Potential Functionalization Pathways for this compound
Photochemical Behavior and Photodegradation Pathways
The photochemical behavior of this compound is anticipated to be primarily governed by the photolability of the carbon-iodine bonds. Aromatic iodides are known to undergo homolytic cleavage upon irradiation with ultraviolet light to form an aryl radical and an iodine radical.
The likely photodegradation pathway would initiate with the cleavage of one of the C-I bonds. The resulting aryl radical can then undergo several reactions:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or other organic molecules to form 2-iodo-4-methylsulfonylphenol.
Reaction with Oxygen: In the presence of oxygen, the aryl radical can react to form peroxy radicals, leading to a cascade of reactions that can result in the formation of hydroxylated and ring-opened products.
Dimerization: Two aryl radicals could potentially dimerize, although this is generally a minor pathway.
Further irradiation could lead to the cleavage of the second C-I bond, resulting in a more complex mixture of degradation products. The phenolic group itself can also be involved in photochemical reactions, potentially leading to the formation of quinone-type structures through photo-oxidation.
| Initiation Step | Primary Propagation Steps | Potential Products |
| Homolytic cleavage of C-I bond | Hydrogen abstraction from solvent | 2-Iodo-4-methylsulfonylphenol |
| Reaction with molecular oxygen | Peroxy radicals, hydroxylated species | |
| Radical dimerization | Biphenyl derivatives (minor) |
Table 2: Postulated Photodegradation Pathways
Electrochemical Behavior and Redox Chemistry
The electrochemical behavior of this compound is expected to be characterized by the oxidation of the phenolic hydroxyl group. The presence of strong electron-withdrawing groups (two iodine atoms and a methylsulfonyl group) will make the oxidation more difficult compared to unsubstituted phenol. nih.govuc.ptscispace.com This is because these groups decrease the electron density on the aromatic ring, thus increasing the oxidation potential. nih.gov
Cyclic voltammetry studies on similarly substituted phenols show that the oxidation is often an irreversible process. uc.ptscispace.com The initial step is the transfer of an electron and a proton from the hydroxyl group to form a phenoxyl radical. uc.ptnih.gov This radical is highly reactive and can undergo further reactions, such as dimerization or reaction with the solvent, leading to the formation of passivating films on the electrode surface.
The electron-withdrawing substituents influence the oxidation potential. A general trend observed for substituted phenols is that electron-withdrawing groups shift the oxidation potential to more positive values.
| Compound | Substituent Nature | Effect on Oxidation Potential |
| Phenol | - | Reference |
| 4-Nitrophenol (B140041) | Strong Electron-Withdrawing | Increase |
| 4-Chlorophenol | Electron-Withdrawing | Increase |
| 4-Methoxyphenol | Electron-Donating | Decrease |
Table 3: Influence of Substituents on the Oxidation Potential of Phenols (General Trend) cdnsciencepub.comcdnsciencepub.com
Based on this trend, this compound is predicted to have a significantly higher oxidation potential than phenol due to the cumulative electron-withdrawing effects of the three substituents. The redox chemistry is likely dominated by the irreversible oxidation of the phenolic moiety, with the potential for complex follow-up reactions of the initially formed phenoxyl radical.
Advanced Applications of 2,6 Diiodo 4 Methylsulfonylphenol in Synthetic and Supramolecular Chemistry
Strategic Utility as a Synthetic Intermediate
Organic compounds containing iodo- and sulfonyl- groups are recognized as valuable building blocks in synthetic chemistry. sigmaaldrich.comrsc.org The iodine atoms can facilitate cross-coupling reactions, while the sulfonyl group can act as a directing group or be transformed into other functionalities. However, there is a notable absence of studies specifically utilizing 2,6-Diiodo-4-methylsulfonylphenol for these purposes.
Building Block for Complex Organic Scaffolds in Material and Agrochemical Research
There is no available research demonstrating the application of this compound as a building block for creating complex organic scaffolds in the fields of material science or agrochemical research. The synthesis of agrochemicals often involves halogenated and sulfonyl-containing aromatic compounds, but this particular molecule has not been reported in such applications. google.comgoogle.co.bwgoogle.com
Precursor for Advanced Polymeric and Material Architectures
The development of advanced polymers and materials frequently relies on di-functional or multi-functional monomers. rsc.org While the two iodine atoms on this compound could theoretically serve as points for polymerization, no published studies have explored its use as a precursor for polymeric or other advanced material architectures.
Rational Design and Synthesis of Chemosensors and Fluorescent Probes
Phenolic compounds are frequently employed in the design of chemosensors due to the influence of the hydroxyl group on the electronic properties of the aromatic ring. nih.govrsc.orgresearchgate.net Modifications to the phenolic backbone are a common strategy for tuning the selectivity and signaling response of fluorescent probes. mdpi.comnih.govsemanticscholar.org However, a review of the literature indicates that this compound has not been specifically investigated for these applications.
Ion Sensing Mechanisms and Selectivity (e.g., Zn(II) ion sensing)
The design of selective ion sensors, including those for zinc (II), often involves the incorporation of specific chelating moieties that can bind to the target ion and induce a measurable optical or electrochemical response. globalresearchonline.netnih.govnih.gov There are no documented instances of this compound being used in the development of Zn(II) ion sensors or any other ion-selective probes.
pH-Responsive Sensing Systems
Phenolic hydroxyl groups are inherently pH-sensitive, and this property is often exploited in the creation of pH-responsive sensors. nih.govrsc.orgresearchgate.net The acidity of the phenol (B47542) can be modulated by the presence of other substituents on the aromatic ring. Nevertheless, no research has been published on the use of this compound in pH-responsive sensing systems.
Principles of Ratiometric Displacement Sensing
Ratiometric sensing is a powerful technique that can provide more accurate and reliable measurements by comparing the intensity of two different emission wavelengths. rsc.orgrsc.org This often involves a displacement mechanism where the target analyte displaces a bound indicator, leading to a change in the ratiometric signal. There is no evidence in the scientific literature of this compound being incorporated into any ratiometric displacement sensing probes.
Applications in Cellular Discrimination (e.g., normal vs. cancer cells via pH sensing, cell imaging)
A comprehensive search for the application of This compound as a tool for cellular discrimination, including its use as a pH sensor to differentiate between normal and cancerous cells or for cell imaging, did not yield any specific research findings.
While the field of chemical sensors for biological applications is robust, studies in this area tend to focus on other phenol derivatives. For instance, research has been conducted on compounds like 4-Methyl-2,6-diformylphenol and its derivatives, which have been developed as fluorescent chemosensors for pH. These related compounds have demonstrated the ability to distinguish between the slightly different pH environments of normal and cancer cells, making them useful for cell imaging studies. evitachem.comambeed.com However, no such applications have been documented for This compound .
Development of Ligands for Metal Coordination Complexes
There is no available scientific literature detailing the use of This compound as a ligand for the development of metal coordination complexes. A ligand is a molecule or ion that bonds to a central metal atom to form a coordination complex. sigmaaldrich.com The properties of the resulting complex are heavily influenced by the nature of the ligand.
Research in this field has explored other substituted phenols as ligands. For example, ligands such as 2, 6-di ((phenazonyl-4-imino)methyl)-4-methylphenol have been synthesized and used to prepare cobalt and zinc coordination complexes, which were subsequently evaluated for their biological activity. sigmaaldrich.com Similarly, derivatives of 2,6-diformyl-p-cresol have been used to create chelating ligands for sensing metal ions like Zn(II). beilstein-journals.orgresearchgate.net Despite the activity in the broader class of phenolic ligands, the specific role of This compound in this capacity remains uninvestigated in published literature.
Role in Catalyst Development and Organic Transformations
An extensive review of the literature found no evidence of This compound being utilized in catalyst development or as a reagent in specific organic transformations. The development of catalysts is crucial for enabling and accelerating chemical reactions, making them more efficient and selective.
While various bromo-organic compounds and other halogenated molecules are widely used in organic synthesis for transformations such as bromination, oxidation, and cyclization, the specific catalytic or synthetic utility of This compound is not described. researchgate.netsci-hub.se The research landscape includes studies on the catalytic activity of complexes derived from other substituted phenols, but none that feature the diiodo-methylsulfonylphenol structure. researchid.conih.gov
Structure Reactivity Relationships and Molecular Engineering in Substituted Phenols
Influence of Halogen Substituents on Electronic and Steric Environment
Halogen atoms, such as the iodine in 2,6-Diiodo-4-methylsulfonylphenol, exert a dual influence on the phenolic ring through inductive and resonance effects. Inductively, due to their electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. libretexts.org This electron-withdrawing inductive effect generally deactivates the ring towards electrophilic aromatic substitution. libretexts.org
In the case of this compound, the two iodine atoms at the ortho positions exert a significant steric hindrance around the hydroxyl group. This steric bulk can impede reactions involving the hydroxyl group or the adjacent ring carbons. The large atomic radius of iodine contributes substantially to this steric crowding.
The electronic influence of the iodo groups also impacts the acidity of the phenol (B47542). Electron-withdrawing groups tend to increase the acidity of phenols by stabilizing the corresponding phenoxide ion. vanderbilt.eduucalgary.ca The stabilization occurs through the delocalization of the negative charge. vanderbilt.eduquora.com Therefore, the two iodine atoms are expected to increase the acidity of this compound compared to phenol itself.
Modulatory Effects of the Methylsulfonyl Group on Reactivity
The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Unlike halogens, the methylsulfonyl group does not have a significant electron-donating resonance effect. Its primary influence is a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R).
Positioned at the para-position in this compound, the methylsulfonyl group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is more pronounced than that of the halogen substituents.
Furthermore, the potent electron-withdrawing nature of the methylsulfonyl group has a substantial impact on the acidity of the phenolic hydroxyl group. By withdrawing electron density from the ring and, consequently, from the oxygen atom, it stabilizes the resulting phenoxide ion to a large extent. quora.com This stabilization facilitates the dissociation of the proton, making this compound a considerably stronger acid than phenol or even the diiodophenol analogue.
The combined electron-withdrawing effects of the two iodine atoms and the methylsulfonyl group render the aromatic ring of this compound highly electron-deficient.
Rational Design of Phenolic Systems for Specific Chemical Functionalities
The design of phenolic systems with specific chemical functionalities is a cornerstone of modern organic and medicinal chemistry. researchgate.netoregonstate.edu By strategically selecting and positioning substituents, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule to achieve a desired outcome.
The structure of this compound exemplifies a rational design approach aimed at creating a highly acidic and sterically hindered phenol. The rationale behind this specific substitution pattern could be multifaceted:
Enhanced Acidity: The combination of two iodo groups and a methylsulfonyl group is intended to significantly lower the pKa of the phenolic proton. This could be desirable in applications where a strong phenolic acid is required.
Steric Shielding: The bulky iodine atoms at the ortho positions can protect the hydroxyl group from unwanted reactions, thereby enhancing the selectivity of reactions at other sites or modulating its interaction with biological targets.
Modulation of Reactivity: The strong deactivation of the aromatic ring by the substituents would make it resistant to typical electrophilic aromatic substitution reactions, directing reactivity towards other parts of a larger molecule if this phenol were a substructure.
The synthesis of such a highly substituted phenol would require a carefully planned synthetic route, potentially involving the introduction of the substituents in a specific order to manage their directing effects and reactivity. oregonstate.edu The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring, making the synthesis of phenols with controlled regiochemistry a significant area of interest for chemists. oregonstate.edu
Interactive Data Table: Comparison of Substituent Effects on Phenol Acidity
| Compound | Substituent(s) | Expected pKa | Predominant Electronic Effect(s) |
| Phenol | -H | ~10 | - |
| 4-Iodophenol | 4-I | < 10 | -I, +R |
| 2,6-Diiodophenol (B1640560) | 2,6-di-I | < 10 | -I, +R |
| 4-Methylsulfonylphenol | 4-SO₂CH₃ | < 10 | -I, -R |
| This compound | 2,6-di-I, 4-SO₂CH₃ | Significantly < 10 | -I, -R |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Diiodo-4-methylsulfonylphenol, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route includes:
Iodination : Direct iodination of 4-methylsulfonylphenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C. The position of iodination (ortho vs. para) is controlled by steric and electronic effects of the methylsulfonyl group .
Purification : Recrystallization from ethanol/water mixtures enhances purity. Yield optimization depends on stoichiometric control of iodine sources and reaction time, as excess iodine promotes di-substitution .
- Critical Parameters : Solvent polarity (e.g., acetic acid vs. DMF), temperature (60–80°C optimal for regioselectivity), and catalyst choice (e.g., Lewis acids like FeCl₃ may accelerate iodination) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielding of phenolic -OH at ~10 ppm) and methylsulfonyl group signals (singlet for -SO₂CH₃ at ~3.3 ppm in ¹H NMR) .
- IR Spectroscopy : Confirms sulfonyl (-SO₂, 1350–1150 cm⁻¹) and phenolic -OH (broad peak ~3200 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₇H₅I₂O₃S at ~445.8 g/mol) and isotopic patterns from iodine .
Advanced Research Questions
Q. How does the electron-withdrawing methylsulfonyl group influence the reactivity of the phenolic ring in nucleophilic substitution reactions?
- Methodological Answer : The -SO₂CH₃ group deactivates the ring via electron withdrawal, directing electrophiles to the ortho/para positions. However, steric hindrance from iodine atoms at 2,6-positions limits para reactivity. Computational studies (DFT) predict reduced electron density at the 4-position, favoring SNAr (nucleophilic aromatic substitution) only under strong basic conditions (e.g., NaH/DMF) .
- Experimental Validation : Compare reaction rates with/without methylsulfonyl groups using Hammett plots or kinetic isotope effects .
Q. What computational methods are employed to predict the crystal structure and intermolecular interactions of this compound, and how do they compare with experimental XRD data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict packing patterns using force fields (e.g., AMBER) optimized for halogen bonds (I···O interactions between iodine and sulfonyl groups) .
- XRD Validation : Experimental lattice parameters (e.g., monoclinic P2₁/c space group) should align with simulated unit cell dimensions. Discrepancies may arise from solvent inclusion in XRD vs. vacuum simulations .
Q. In studies reporting divergent yields for the iodination step, what experimental variables most significantly contribute to these discrepancies, and how can they be optimized?
- Methodological Answer : Contradictions in yield (e.g., 40–75%) arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility but may promote side reactions vs. acetic acid’s controlled acidity .
- Catalyst Load : FeCl₃ (5 mol%) increases iodination efficiency but risks over-iodination. Optimization via Design of Experiments (DoE) identifies ideal catalyst ratios .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting reports on the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : Stability studies show:
- Acidic Conditions (pH < 3) : Degradation via sulfonyl group hydrolysis, confirmed by LC-MS detection of 4-hydroxybenzoic acid derivatives .
- Basic Conditions (pH > 10) : Deiodination at elevated temperatures (>50°C), verified by iodide ion detection via ion chromatography .
- Resolution : Controlled pH buffers (pH 5–8) and low-temperature storage (<4°C) mitigate instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
